methyl 5-methyl-2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds
Preparation Methods
The synthesis of methyl 5-methyl-2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves multiple stepsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and dihydrofuran . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Methyl 5-methyl-2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring’s aromaticity allows it to participate in π-π interactions with proteins and enzymes. The cyclohepta[c]pyridazin-2-yl moiety may interact with biological receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, and abafungin. These compounds share the thiazole ring structure but differ in their additional functional groups and biological activities. Methyl 5-methyl-2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is unique due to its specific combination of the thiazole ring and the cyclohepta[c]pyridazin-2-yl moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H20N4O4S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H20N4O4S/c1-10-15(16(24)25-2)19-17(26-10)18-13(22)9-21-14(23)8-11-6-4-3-5-7-12(11)20-21/h8H,3-7,9H2,1-2H3,(H,18,19,22) |
InChI Key |
XTUODZDIYDFEDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2)C(=O)OC |
Origin of Product |
United States |
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